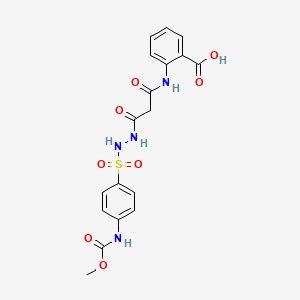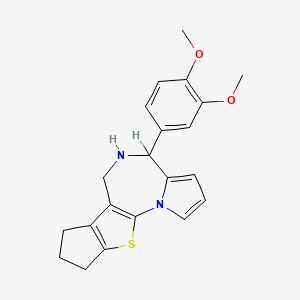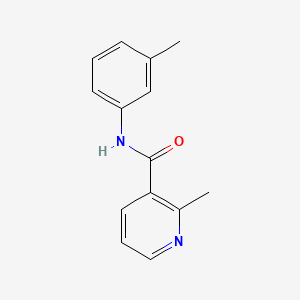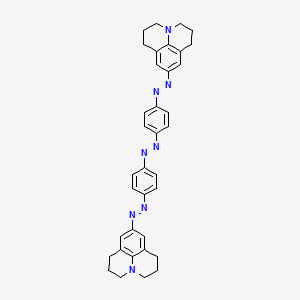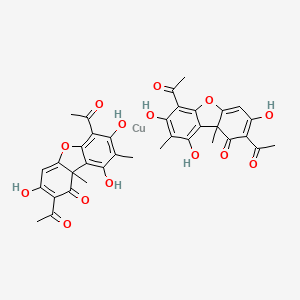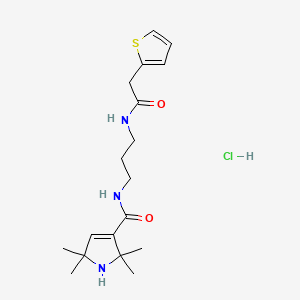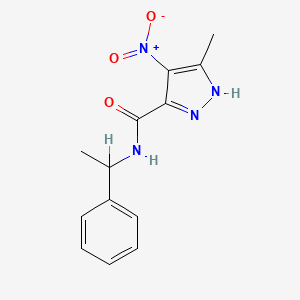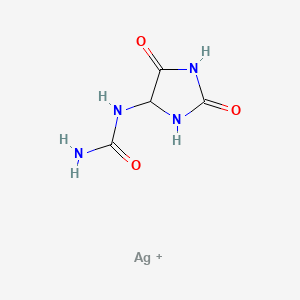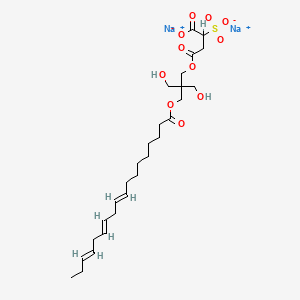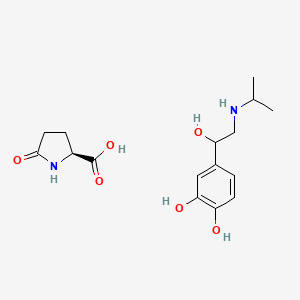
5-(1,3-Benzodioxol-5-yl)-N-ethyl-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-Benzodioxol-5-yl)-N-ethyl-1,3,4-oxadiazol-2-amine: is a chemical compound that features a benzodioxole ring fused with an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzodioxole and oxadiazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Benzodioxol-5-yl)-N-ethyl-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of hydrazine with an appropriate carboxylic acid derivative, such as an ester or an acid chloride.
Coupling of Benzodioxole and Oxadiazole Rings: The final step involves coupling the benzodioxole ring with the oxadiazole ring through a condensation reaction, often facilitated by a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or hydrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine or hydrazine derivatives.
Substitution: Various substituted benzodioxole and oxadiazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Biology and Medicine:
Anticancer Agents: The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells.
Antimicrobial Agents: It may exhibit antimicrobial properties, making it useful in the development of new antibiotics.
Industry:
Pharmaceuticals: The compound can be a precursor for the synthesis of various pharmaceutical agents.
Agrochemicals: It may be used in the development of new agrochemicals with enhanced efficacy.
作用機序
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-N-ethyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in the presence of a butanamine group instead of the oxadiazole ring.
N-1,3-Benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: This compound features an indole ring in place of the oxadiazole ring.
Uniqueness:
Structural Features: The combination of benzodioxole and oxadiazole rings in 5-(1,3-Benzodioxol-5-yl)-N-ethyl-1,3,4-oxadiazol-2-amine is unique and contributes to its distinct chemical and biological properties.
Biological Activity: Its ability to induce apoptosis and target microtubules sets it apart from other similar compounds.
特性
CAS番号 |
83796-20-7 |
|---|---|
分子式 |
C11H11N3O3 |
分子量 |
233.22 g/mol |
IUPAC名 |
5-(1,3-benzodioxol-5-yl)-N-ethyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H11N3O3/c1-2-12-11-14-13-10(17-11)7-3-4-8-9(5-7)16-6-15-8/h3-5H,2,6H2,1H3,(H,12,14) |
InChIキー |
KLZRUHGDWMLSOK-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NN=C(O1)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



